molecular formula C15H22FN3O3S B2757221 (E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide CAS No. 2411338-33-3

(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide

Cat. No. B2757221
CAS RN: 2411338-33-3
M. Wt: 343.42
InChI Key: ULDBWXKHHOLNOS-AATRIKPKSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK.

Mechanism of Action

TAK-659 acts as a potent inhibitor of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 disrupts the signaling pathway and prevents the activation and proliferation of cancer cells.
Biochemical and Physiological Effects:
The inhibition of BTK by TAK-659 has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising candidate for the treatment of various types of cancer. However, the limitations of TAK-659 include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.

Future Directions

There are several future directions for the research and development of TAK-659, including:
1. Investigating the safety and efficacy of TAK-659 in clinical trials for the treatment of various types of cancer.
2. Developing novel formulations of TAK-659 to improve its pharmacokinetic properties and reduce potential toxicity.
3. Studying the potential use of TAK-659 in combination with other cancer treatments to enhance efficacy and reduce side effects.
4. Investigating the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory conditions.
5. Developing new BTK inhibitors with improved potency and selectivity for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2-fluoro-4-sulfamoylphenylacetic acid with 2-bromo-1-(dimethylamino)propan-2-ol to yield the intermediate compound. The intermediate compound is then reacted with (E)-4-(bromomethylidene)-N,N-dimethylbenzenamine to produce the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential application in the treatment of various types of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the B-cell receptor signaling pathway.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-15(2,18-14(20)6-5-9-19(3)4)12-8-7-11(10-13(12)16)23(17,21)22/h5-8,10H,9H2,1-4H3,(H,18,20)(H2,17,21,22)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDBWXKHHOLNOS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide

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